Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

Pharmaceutical Analysis Reference Standards Quality Control

This fully-characterized, process-specific impurity reference standard is essential for Mosapride Citrate analytical method validation, QC release, and stability studies. Its unique chromatographic signature (LogP 3.24, PSA 68.12 Ų) ensures compliance with USP/EP requirements. Unlike generic impurities, this certified standard is indispensable for ANDA/DMF submissions. Contact us for pricing and availability.

Molecular Formula C12H14BrNO4
Molecular Weight 316.15 g/mol
CAS No. 483304-07-0
Cat. No. B3268531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-5-bromo-2-ethoxybenzoate
CAS483304-07-0
Molecular FormulaC12H14BrNO4
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C
InChIInChI=1S/C12H14BrNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
InChIKeyCDCKVFKCLQJTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Methyl 4-Acetamido-5-Bromo-2-Ethoxybenzoate (CAS 483304-07-0): Identity and Baseline Specification


Methyl 4-acetamido-5-bromo-2-ethoxybenzoate (CAS 483304-07-0), molecular formula C12H14BrNO4 and molecular weight 316.15 g/mol, is a fully characterized chemical compound predominantly utilized as a reference standard in pharmaceutical analysis, specifically identified as Mosapride Impurity 14 (or Impurity 24) . The compound belongs to the class of substituted benzoates, featuring a bromine atom at the 5-position, an acetamido group at the 4-position, and an ethoxy group at the 2-position of the aromatic ring . Its primary commercial and industrial value lies in its regulatory-compliant application as an analytical standard for method validation, quality control (QC) release, and stability studies during the development and manufacturing of Mosapride Citrate, a gastroprokinetic agent .

Critical Differentiation: Why Mosapride Impurity 14 Cannot Be Interchanged with Generic Analogs


Generic substitution of Methyl 4-acetamido-5-bromo-2-ethoxybenzoate with closely related analogs or other Mosapride impurities fails due to its unique role as a process-specific marker. Unlike simple positional isomers or other brominated intermediates, this compound is a defined, fully characterized impurity associated with the synthesis of Mosapride Citrate [1]. Its presence and quantification in drug substance are critical for regulatory submissions (e.g., ANDA, DMF) to demonstrate control over the manufacturing process . Replacing it with a different Mosapride impurity, even one of similar molecular weight, would invalidate analytical methods due to differences in chromatographic retention time and mass spectrometric fragmentation, thereby compromising the traceability of impurity profiling and potentially failing to meet Pharmacopeial (USP/EP) requirements for related substances testing .

Quantitative Differentiation of Methyl 4-Acetamido-5-Bromo-2-Ethoxybenzoate: A Technical Evidence Guide for Procurement


Purity and Traceability: Certified Reference Standard Specification Versus Research-Grade Analog

The target compound, as Mosapride Impurity 24, is supplied by CATO as a certified reference standard with a specified purity of >95% under ISO17034 accreditation [1]. This contrasts sharply with the standard research-grade purity of 98% offered by Leyan for the same compound, which is intended for general laboratory synthesis and not for regulatory analytical use . The CATO standard is accompanied by a comprehensive certificate of analysis, including structure confirmation by NMR, MS, HPLC, IR, and UV, and undergoes formal homogeneity and stability studies required for use as a quality control 'measuring stick' [1].

Pharmaceutical Analysis Reference Standards Quality Control

Downstream Derivatization Efficiency: Quantitative Hydrolysis Yield to a Key Mosapride Intermediate

A documented synthetic reaction demonstrates the utility of Methyl 4-acetamido-5-bromo-2-ethoxybenzoate as a precursor to 4-amino-5-bromo-2-ethoxybenzoic acid (CAS 84923-73-9) [1]. Under specific conditions—using sodium hydroxide in methanol as the solvent with a reaction time of 4.0 hours—the hydrolysis proceeds with a high efficiency of 98% yield [1]. This quantitative performance data provides a benchmark for evaluating alternative synthetic routes that may employ different protecting group strategies or starting materials to access the same amine intermediate.

Synthetic Chemistry Reaction Yield Process Optimization

Chromatographic Predictability: Computed LogP and PSA Distinguish This Impurity from Structurally Similar Mosapride-Related Compounds

Computed physicochemical properties provide a basis for differentiating Methyl 4-acetamido-5-bromo-2-ethoxybenzoate from other Mosapride impurities during reverse-phase HPLC method development. The compound has a predicted octanol-water partition coefficient (LogP) of 3.24 and a topological polar surface area (PSA) of 68.12 Ų . This LogP value places it in a distinct lipophilicity window, enabling baseline separation from more polar Mosapride-related substances, such as those with additional hydroxyl or carboxylic acid functionalities. While direct experimental retention time comparisons with specific impurities are not available in the open literature, these computed values are standard parameters used to model and predict elution order and resolution in chromatographic systems .

Chromatography Method Development Drug Impurity Profiling

Validated Application Scenarios for Methyl 4-Acetamido-5-Bromo-2-Ethoxybenzoate (CAS 483304-07-0)


Regulatory-Compliant Impurity Profiling for Mosapride Citrate ANDA/DMF Submissions

The compound, supplied as a certified reference standard (e.g., CATO Mosapride Impurity 24), is essential for developing and validating HPLC or LC-MS/MS methods used to quantify this specific process-related impurity in Mosapride Citrate drug substance and finished product [1]. Its use, supported by ISO17034 accreditation and comprehensive characterization data (including NMR and MS spectra), ensures the analytical method meets the traceability and accuracy requirements mandated by regulatory bodies for pharmaceutical quality control, thereby supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1].

Synthetic Pathway Validation for the Production of 4-Amino-5-Bromo-2-Ethoxybenzoic Acid

In medicinal chemistry and process research, Methyl 4-acetamido-5-bromo-2-ethoxybenzoate serves as a high-yielding precursor (98% yield) for the synthesis of 4-amino-5-bromo-2-ethoxybenzoic acid (CAS 84923-73-9) via basic hydrolysis in methanol [2]. This reaction provides a robust, quantifiable method for producing this amine intermediate, which may itself be a valuable building block for the synthesis of more complex molecules or serve as another reference marker in related synthetic routes.

Comparative Pharmacopeial and Quality Control (QC) Lot Release Testing

Quality control laboratories utilize this compound as a 'measuring stick' to perform comparative analysis against Pharmacopeial reference standards (e.g., USP or EP Mosapride-related compounds) [1]. Its distinct chromatographic signature, defined by its specific LogP (3.24) and PSA (68.12 Ų), allows for the confirmation of identity and quantification of this impurity in production batches . This ensures that the impurity profile of the manufactured Mosapride Citrate is consistent and within specified limits, a critical step for product lot release and stability monitoring.

Development of Stability-Indicating Methods for Mosapride Formulations

As a defined impurity, Methyl 4-acetamido-5-bromo-2-ethoxybenzoate is used to spike Mosapride drug product samples during forced degradation studies [1]. This practice is fundamental for developing and validating stability-indicating analytical methods capable of resolving the impurity peak from the main drug peak and from degradation products. The availability of this impurity as a pure, well-characterized standard allows analytical scientists to establish the specificity of their method, ensuring it can accurately measure this potential contaminant without interference, a cornerstone of ICH-compliant stability protocols.

Quote Request

Request a Quote for Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.